molecular formula C7H5FO2 B1225495 5-Fluoro-2-hydroxybenzaldehyde CAS No. 347-54-6

5-Fluoro-2-hydroxybenzaldehyde

Cat. No. B1225495
CAS RN: 347-54-6
M. Wt: 140.11 g/mol
InChI Key: FDUBQNUDZOGOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-hydroxybenzaldehyde (5-F2HBA) is a synthetic compound with a wide range of applications in scientific research. It is a monofluorinated aldehyde, which is a type of compound with a carbon-oxygen double bond and a single fluorine atom attached to the carbon. 5-F2HBA is used in various scientific fields, including in vivo and in vitro studies, due to its unique properties and potential for various applications.

Scientific Research Applications

Synthesis of Manganese (III) Complexes

5-Fluoro-2-hydroxybenzaldehyde: is utilized in the synthesis of manganese (III) complexes. These complexes are of interest due to their magnetic properties and potential applications in molecular electronics .

Production of Enantiopure Chromanes

This compound serves as a precursor in the production of enantiopure 4-amino-6-fluoro-3-(hydroxymethyl)chromanes . These chromanes are significant in medicinal chemistry for their potential biological activities .

Development of Fluorinated Schiff Bases

Researchers use 5-Fluoro-2-hydroxybenzaldehyde to develop various fluorinated Schiff bases. These compounds are explored for their applications in organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry .

Organic Synthesis Building Block

As an aryl fluorinated building block, it’s employed in diverse organic syntheses. Its incorporation into larger molecules can impart desirable properties like increased stability and reactivity .

Biological Material Research

In life science research, 5-Fluoro-2-hydroxybenzaldehyde is used as a biochemical reagent. It’s involved in studies related to biological materials or organic compounds .

Synthesis of Heterocyclic Compounds

The compound is instrumental in synthesizing heterocyclic compounds, which are a core part of many pharmaceuticals and agrochemicals due to their complex and varied biological activities .

Mechanism of Action

Target of Action

5-Fluoro-2-hydroxybenzaldehyde, also known as 5-fluorosalicylaldehyde , is an organic chemical compoundIt has been used to synthesize various compounds such as manganese (iii) complex , which suggests that it may interact with metal ions or other molecular targets in biological systems.

Mode of Action

It’s known that the compound can be used to synthesize various other compounds, indicating that it likely undergoes reactions involving its aldehyde and hydroxyl functional groups

Biochemical Pathways

Given its chemical structure and reactivity, it may be involved in various organic reactions such as nucleophilic substitution or oxidation .

Pharmacokinetics

Factors such as its molecular weight (14011 g/mol) and calculated logP (1.7) could influence its bioavailability and pharmacokinetics.

Result of Action

As a biochemical reagent, it’s primarily used for the synthesis of other compounds . The effects of these synthesized compounds would depend on their specific structures and properties.

Action Environment

The action, efficacy, and stability of 5-Fluoro-2-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, its physical properties such as melting point (82-85 °C) and boiling point (56 °C at 1mmHg) suggest that temperature could affect its state and reactivity. Additionally, its solubility in different solvents could influence its distribution and availability in biological systems.

properties

IUPAC Name

5-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUBQNUDZOGOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371994
Record name 5-Fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-hydroxybenzaldehyde

CAS RN

347-54-6
Record name 5-Fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluorosalicylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-hydroxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-hydroxybenzaldehyde
Reactant of Route 4
5-Fluoro-2-hydroxybenzaldehyde
Reactant of Route 5
5-Fluoro-2-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-hydroxybenzaldehyde

Q & A

Q1: What is the antiproliferative activity of Schiff bases derived from 5-Fluoro-2-hydroxybenzaldehyde?

A1: Research indicates that Schiff bases synthesized from 5-Fluoro-2-hydroxybenzaldehyde demonstrate antiproliferative activity against various cancer cell lines. Specifically, a study investigated four Schiff bases, with one derived from the reaction of 5-Fluoro-2-hydroxybenzaldehyde and dehydroabietylamine. While all four compounds showed activity, the Schiff base incorporating the nitro group (2-hydroxy-5-nitrobenzaldehyde) exhibited the most potent effects. []

Q2: Are there efficient synthetic methods for producing 5-Fluoro-2-hydroxybenzaldehyde and its derivatives?

A2: Yes, research highlights an effective method for synthesizing 5-Fluoro-2-hydroxybenzaldehyde. The study describes the formylation of the corresponding phenol (in this case, 4-Fluorophenol) using hexamethylenetetramine in a strong acid environment, such as 75% polyphosphoric acid. This method demonstrated superior yields compared to the traditional Duff reaction. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.